molecular formula C25H27N5O3 B12265910 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B12265910
M. Wt: 445.5 g/mol
InChI Key: RAAUWWALOIWHLM-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the pyrazole core. The process typically includes the condensation of hydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring . The final compound is obtained through further functionalization and coupling reactions, often involving reagents like p-toluenesulfonic acid (p-TSA) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include p-toluenesulfonic acid (p-TSA) for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide stands out due to its specific structural features, which confer unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-29-16-19(15-27-29)18-7-5-17(6-8-18)11-12-26-25(31)23-14-22(28-30(23)2)21-13-20(32-3)9-10-24(21)33-4/h5-10,13-16H,11-12H2,1-4H3,(H,26,31)

InChI Key

RAAUWWALOIWHLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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